5-[(3-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to the [1,2,4]triazolo[3,2-b][1,3]thiazole class, a bicyclic heterocyclic scaffold known for its pharmacological versatility. The structure features a triazolo-thiazole core substituted at position 5 with a (3-chlorophenyl)(4-methylpiperidin-1-yl)methyl group and at position 2 with a furan-2-yl moiety, while position 6 bears a hydroxyl group. The 3-chlorophenyl and 4-methylpiperidinyl substituents likely enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-7-9-25(10-8-13)17(14-4-2-5-15(22)12-14)18-20(27)26-21(29-18)23-19(24-26)16-6-3-11-28-16/h2-6,11-13,17,27H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWOSOAJBOVCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazole-thiazole core structure which is known for its diverse biological activities. The presence of a chlorophenyl group and a piperidine moiety contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against various pathogens. For instance, related piperidine derivatives have shown potent activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
- CNS Activity : Similar compounds have been evaluated for their effects on the central nervous system (CNS). For example, related structures have been identified as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission without the excitotoxic side effects typically associated with direct agonists .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Modulation : The compound may act on various neurotransmitter receptors. Studies suggest that related compounds can modulate AMPA receptors, influencing neurotransmitter release and neuronal excitability .
- Metabolic Stability : Research indicates that certain metabolites retain biological activity while exhibiting improved pharmacokinetic profiles. For instance, metabolites derived from similar structures have demonstrated enhanced stability and efficacy in vivo .
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Triazolo-Thiazole Derivatives
| Compound Name | Molecular Formula | Substituents (Position 5) | Substituents (Position 2) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | C21H22ClN5O2S* | (3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl | Furan-2-yl | 447.95 (calculated) | Hydroxyl group enhances polarity; furan enables π-interactions. |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | C20H25ClN6OS | (3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl | Ethyl | 440.97 | Piperazine increases basicity; ethyl group reduces steric hindrance. |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | C27H30ClN5O3S | 4-(3-Chlorophenyl)piperazin-1-ylmethyl | Methyl | 540.12 | Methoxy/ethoxy groups enhance hydrophobicity; methyl minimizes polarity. |
*Inferred formula based on structural analysis.
Pharmacological Implications
While direct biological data for the target compound are unavailable, molecular docking studies of related triazolo-thiazoles (e.g., 3LD6 enzyme targeting 14-α-demethylase in fungi) suggest high binding affinity due to interactions with heme iron and hydrophobic pockets . The 3-chlorophenyl group in the target compound may similarly anchor to hydrophobic regions of fungal enzymes, while the hydroxyl group could form hydrogen bonds with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
